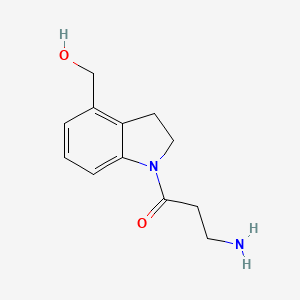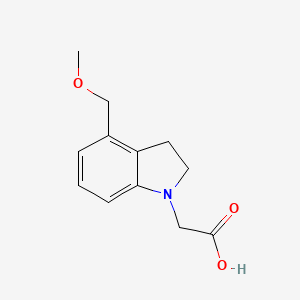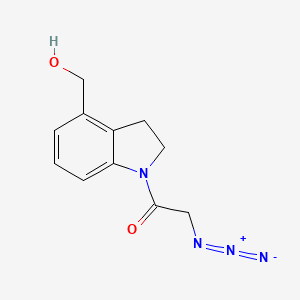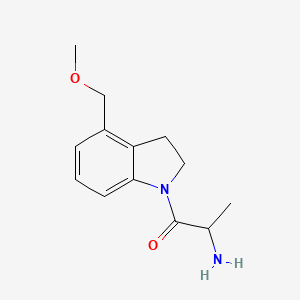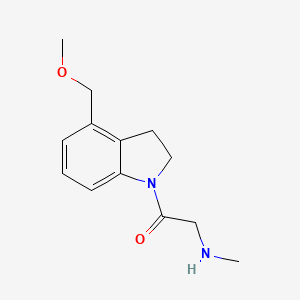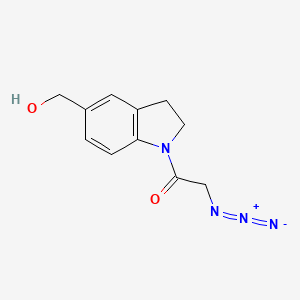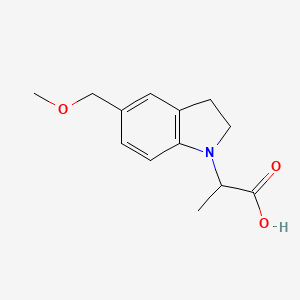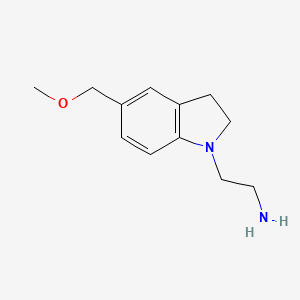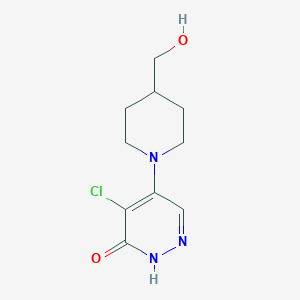
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Übersicht
Beschreibung
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, also known as 4-Chloro-5-HM-Pyridazinone, is a small molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is an important compound in the field of medicinal chemistry and has been used in various studies to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research by Georges et al. (1989) revealed that derivatives of pyridazin-3(2H)-one, including structures similar to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticonvulsant properties. The study focused on the crystal structures and electronic properties of such compounds, highlighting the critical orientation and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which could contribute to their pharmacological activity Georges et al., 1989.
Synthesis and Biological Activity
A series of heterocyclic systems, anticipated to possess biological activities, were synthesized via reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one. This research highlights the versatility of pyridazin-3(2H)-one derivatives in generating compounds with potential biological applications, including anticonvulsant and possibly other therapeutic effects Youssef et al., 2005.
Antibacterial and Antioxidant Derivatives
Al-ayed (2011) explored the synthesis of compounds structurally related to pyridazin-3(2H)-one, focusing on derivatives with potential antibacterial and antioxidant activities. The study emphasizes the chemical versatility of pyridazin-3(2H)-one frameworks in medicinal chemistry, providing a foundation for developing new therapeutic agents with diverse biological functions Al-ayed, 2011.
Anticancer Agents Development
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, which share a similar structural motif with 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, underscores the potential of such compounds as anticancer agents. The study focused on the synthesis of these derivatives and their effects on the proliferation and survival of cancer cells, indicating the broader applicability of the pyridazin-3(2H)-one core in cancer therapy Temple et al., 1983.
Eigenschaften
IUPAC Name |
5-chloro-4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(5-12-13-10(9)16)14-3-1-7(6-15)2-4-14/h5,7,15H,1-4,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSEWMDAZUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



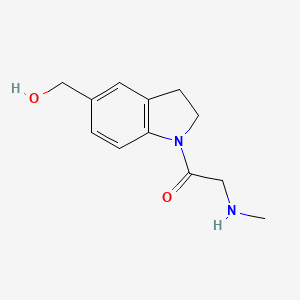

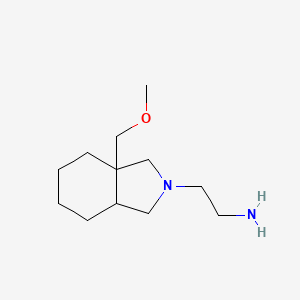
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
